![molecular formula C9H8N2O3S B038106 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid CAS No. 118376-66-2](/img/structure/B38106.png)
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid, also known as OTPA, is a heterocyclic compound that has garnered attention in the scientific community for its potential therapeutic applications. OTPA is a derivative of thieno[2,3-d]pyridazine and is synthesized through a multistep process that involves the reaction of 3,4-dihydro-2H-thieno[2,3-d]pyridazin-6-one with acryloyl chloride. In
Wirkmechanismus
The mechanism of action of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is not fully understood, but studies have shown that it inhibits the activity of several enzymes involved in cell proliferation and survival pathways. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has been shown to inhibit the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), both of which are involved in cell survival pathways. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression.
Biochemische Und Physiologische Effekte
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has been shown to have several biochemical and physiological effects. Studies have shown that 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has been shown to have antioxidant properties, which may make it a potential treatment for oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is its potential therapeutic applications in the treatment of various diseases. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has been shown to have anticancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development. However, there are also limitations to using 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid in lab experiments. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is a complex compound to synthesize, which may limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as an antioxidant and its ability to protect against oxidative stress-related diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid and its potential side effects. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid.
Synthesemethoden
The synthesis of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid involves a multistep process that begins with the reaction of 3,4-dihydro-2H-thieno[2,3-d]pyridazin-6-one with acryloyl chloride in the presence of an acid catalyst. This reaction yields 2-(7-hydroxythieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid, which is then oxidized to 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid using a strong oxidizing agent such as potassium permanganate. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has been shown to have potential therapeutic applications in the treatment of various diseases. One of the most promising applications of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is in the treatment of cancer. Studies have shown that 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
118376-66-2 |
|---|---|
Produktname |
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid |
Molekularformel |
C9H8N2O3S |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
2-(7-oxothieno[2,3-d]pyridazin-6-yl)propanoic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-5(9(13)14)11-8(12)7-6(4-10-11)2-3-15-7/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
KMUWXPCWBASINI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C(=O)C2=C(C=CS2)C=N1 |
Kanonische SMILES |
CC(C(=O)O)N1C(=O)C2=C(C=CS2)C=N1 |
Synonyme |
Thieno[2,3-d]pyridazine-6(7H)-acetic acid, -alpha--methyl-7-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



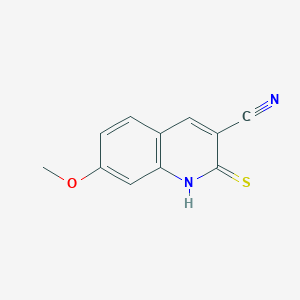
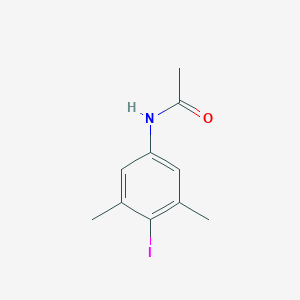





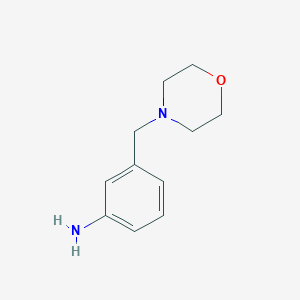
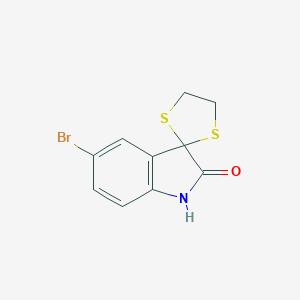
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
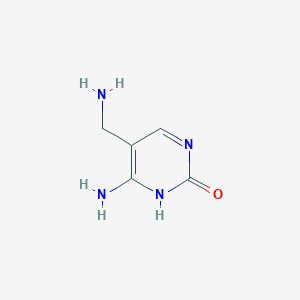
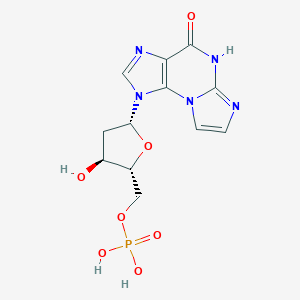

![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)